molecular formula C6H9NS B167722 3-Methyl-2-butenyl thiocyanate CAS No. 1936-96-5

3-Methyl-2-butenyl thiocyanate

Cat. No.: B167722
CAS No.: 1936-96-5
M. Wt: 127.21 g/mol
InChI Key: QWQGGPZHETYGOZ-UHFFFAOYSA-N
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Description

3-Methyl-2-butenyl Thiocyanate (CAS 1936-96-5) is an organic thiocyanate ester with the molecular formula C6H9NS . This compound is characterized by its role in industrial research applications, primarily in the development of dyes and finishes for textiles such as silk and wool fabrics . Thiocyanates are a class of organosulfur compounds distinct from isothiocyanates, which are commonly found in plants like mustard and horseradish and are subjects of interest in food science and medicinal research . As a research chemical, this compound provides scientists with a versatile intermediate for exploring novel synthetic pathways and studying the properties of sulfur-containing compounds. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbut-2-enyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-6(2)3-4-8-5-7/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQGGPZHETYGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCSC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901255607
Record name Thiocyanic acid, 3-methyl-2-buten-1-yl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936-96-5
Record name Thiocyanic acid, 3-methyl-2-buten-1-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1936-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiocyanic acid, 3-methyl-2-buten-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Specific Synthesis of 3-Methyl-2-butenyl (B1208987) Thiocyanate

The synthesis of 3-Methyl-2-butenyl thiocyanate, an allylic thiocyanate, is most directly achieved via nucleophilic substitution. The starting material is typically a prenyl halide, such as 1-chloro-3-methyl-2-butene (B146958) (prenyl chloride) or 1-bromo-3-methyl-2-butene (prenyl bromide).

The reaction involves treating the prenyl halide with a thiocyanate salt, such as NaSCN or KSCN, in a suitable polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724). The thiocyanate anion displaces the halide leaving group to form the target compound.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

Table 2: General Optimization Parameters for Allylic Thiocyanate Synthesis

Parameter Condition Rationale / Expected Outcome
Solvent Acetonitrile, Acetone, DMF Polar aprotic solvents facilitate S_N_2 reactions by solvating the cation of the salt, leaving the nucleophile more reactive. scielo.br
Temperature Room Temperature to Reflux Increasing temperature generally increases the reaction rate. However, for allylic systems, higher temperatures can promote side reactions or rearrangement, so optimization is needed. scielo.brresearchgate.net
Thiocyanate Salt KSCN, NaSCN The choice of salt can affect solubility and reactivity. KSCN is a common and effective choice. rsc.org

| Reaction Time | 4-20 hours | Reaction time should be monitored (e.g., by TLC) to ensure completion without significant degradation or side-product formation. scielo.br |

This table is generated based on general principles of reaction optimization.

For allylic systems, a significant side product can be the corresponding isothiocyanate, formed through the ambidentate nature of the thiocyanate nucleophile. While S-alkylation is generally favored in S_N_2 reactions to form the thiocyanate, reaction conditions can influence the ratio of thiocyanate to isothiocyanate.

The synthesis of this compound from prenyl halides presents important considerations regarding selectivity.

Regioselectivity: Commercial prenyl chloride is often contaminated with its isomer, 3-chloro-3-methyl-1-butene. orgsyn.org The reaction of this mixture with a nucleophile can lead to two products: the desired S_N_2 product (this compound) and the S_N_2' product (1,1-Dimethyl-2-propenyl thiocyanate) from allylic rearrangement. The reaction of the tertiary halide impurity also leads to the S_N_1 product, which would be the same mixture of isomers. The ratio of these products is highly dependent on the solvent, nucleophile, and reaction conditions.

Stereoselectivity: The double bond in this compound does not exhibit E/Z isomerism due to the two identical methyl groups on one of the vinylic carbons. Therefore, stereoselectivity in terms of alkene geometry is not a factor for this specific molecule. However, in related systems where stereoisomerism is possible, the stereochemistry of the starting material and the reaction mechanism (e.g., S_N_2 vs. S_N_2') would dictate the stereochemical outcome of the product. researchgate.net

Optimization of Reaction Parameters and Yields for this compound Production

Isomerization and Rearrangement Pathways of Allylic Thiocyanates

The isomerization of allylic thiocyanates to their corresponding isothiocyanates is a well-documented and significant transformation in organic chemistry. This rearrangement is not only of mechanistic interest but also serves as a key step in the synthesis of various biologically active compounds.

The thermal rearrangement of allylic thiocyanates to the more thermodynamically stable allylic isothiocyanates is a classic example of a hetero-Cope rearrangement. acs.org Extensive mechanistic studies, combining experimental evidence and theoretical calculations, have confirmed that this interconversion predominantly proceeds through a concerted, pericyclic mechanism known as a acs.orgacs.org-sigmatropic rearrangement. acs.orgchimia.ch

This process involves a highly ordered, cyclic six-membered transition state. nii.ac.jp In the case of an allylic thiocyanate, the rearrangement involves the breaking of the C-S bond and the formation of a new C-N bond, with a simultaneous shift of the double bond. The thiocyanate group (-SCN) essentially "pivots" from the sulfur atom to the nitrogen atom. This intramolecular pathway was first proposed by Billeter in 1925 and later supported by kinetic studies. chimia.chnii.ac.jp

Systematic investigations by Smith and Emerson on allyl thiocyanate revealed that the rearrangement follows first-order kinetics, which is consistent with an intramolecular process. nii.ac.jp The negative entropy of activation (ΔS‡ = –9.4 eu) further solidified the hypothesis of a highly organized cyclic transition state. nii.ac.jp While the acs.orgacs.org-sigmatropic pathway is the most common, alternative mechanisms like acs.orgacs.org-sigmatropic rearrangements can also occur, particularly in rhodium-catalyzed reactions involving the formation of S-acylsulfonium ylide intermediates from allylic thiocyanates. acs.org In some instances, particularly under photochemical conditions or when highly stabilized carbocations can be formed, a dissociative pathway involving radical or ionic intermediates may contribute to the isomerization. acs.orgnih.gov

The rate and equilibrium of the thiocyanate-isothiocyanate isomerization are significantly influenced by the reaction environment, including temperature, solvent polarity, and pH.

Temperature: The isomerization is a thermally induced process. chimia.ch Increasing the temperature accelerates the rate of rearrangement. For example, the thermal conversion of allyl thiocyanate to allyl isothiocyanate is typically carried out at elevated temperatures, often requiring heating to 100°C or more to achieve a reasonable reaction rate. nii.ac.jp Studies on allyl isothiocyanate (AITC) have shown that it is sensitive to temperature, with higher temperatures accelerating its decomposition, which can involve isomerization. ucanr.edu

Solvents: Solvent polarity plays a crucial role in the isomerization process. While the rearrangement can proceed in various solvents, the rate is often enhanced by an increase in solvent polarity. researchgate.net This suggests that the transition state has some degree of polar character. For instance, the isomerization of cinnamyl thiocyanate is notably faster in more polar solvents. researchgate.net However, for simple allylic thiocyanates like allyl and 2-methylallyl thiocyanate, the rearrangement rate shows less dependence on solvent polarity, supporting a more concerted, cyclic mechanism. researchgate.net In the case of the allyl thiocyanate/isothiocyanate equilibrium, the mole fraction of the thiocyanate isomer at equilibrium is higher in the more polar solvent acetonitrile compared to cyclohexane, indicating that polar solvents can stabilize the thiocyanate form to some extent, even though the isothiocyanate is generally the more stable isomer. mdpi.com

pH: The stability of allylic thiocyanates and their isothiocyanate isomers is highly dependent on pH, particularly in aqueous solutions. Allyl isothiocyanate (AITC) is more stable in acidic solutions compared to neutral or alkaline conditions. ucanr.eduusda.gov Under alkaline conditions (pH 8), the degradation of AITC is accelerated, leading to various products. researchgate.net At acidic pH (pH 4), AITC primarily decomposes to allylamine (B125299) and carbon disulfide. usda.gov The breakdown of glucosinolates, the natural precursors to isothiocyanates, is also pH-dependent, with neutral pH favoring the formation of isothiocyanates, while lower pH can lead to nitriles. nih.govnih.gov

Table 1: Effect of pH on the Decomposition Products of Allyl Isothiocyanate (AITC) in Aqueous Media

pH ConditionMajor Decomposition ProductsReference(s)
Acidic (pH 4)Allylamine, Carbon Disulfide usda.gov
Neutral (pH 6-7)Allylamine, Carbon Disulfide usda.gov
Alkaline (pH 8)Diallylthiourea, Allyl dithiocarbamate

This table summarizes the general degradation pathways observed for allyl isothiocyanate, a related analogue, which provides insight into the potential stability of this compound under similar conditions.

The rate of the acs.orgacs.org-sigmatropic rearrangement in allylic thiocyanates is sensitive to the substitution pattern on the allylic framework. Generally, alkyl substituents on the allyl group can influence the reaction rate.

Kinetic studies have shown that allyl thiocyanate and 2-methylallyl thiocyanate rearrange at similar rates across solvents of varying polarities. researchgate.net This suggests that the methyl group at the C2 position has a minimal electronic effect on the concerted transition state. However, substituents that can conjugate with the double bond, such as a phenyl group in cinnamyl thiocyanate, significantly slow down the rearrangement. researchgate.net This is because the ground state is stabilized by conjugation, thus increasing the activation energy required for the rearrangement.

Table 2: Qualitative Comparison of Isomerization Rates for Allylic Thiocyanates

CompoundRelative Isomerization RateRationaleReference(s)
Allyl ThiocyanateBaselineUnsubstituted parent compound. nii.ac.jpresearchgate.net
2-Methylallyl ThiocyanateSimilar to Allyl ThiocyanateC2-methyl group has a minor effect on the rate. researchgate.net
Cinnamyl ThiocyanateSlower than Allyl ThiocyanatePhenyl group conjugation stabilizes the ground state. researchgate.net
This compoundLikely faster than Allyl ThiocyanateC3-methyl groups stabilize the transition state.Inferred from general principles

Influence of Reaction Environment (e.g., pH, Temperature, Solvents) on Isomerization Kinetics and Thermodynamics

Derivatization and Functionalization of this compound

This compound serves as a versatile precursor for the synthesis of a variety of other molecules, particularly novel sulfur-containing compounds and its more stable isothiocyanate isomer.

The thiocyanate group is a pseudohalide and can participate in various nucleophilic substitution and addition reactions, making this compound a useful building block. The sulfur atom in the thiocyanate group can act as a nucleophile in certain reactions. For instance, allylic thiocyanates can react with diazo compounds in the presence of a rhodium catalyst. acs.org This reaction generates an S-acyl sulfonium (B1226848) ylide intermediate, which then undergoes a acs.orgacs.org-sigmatropic rearrangement to produce densely functionalized products, avoiding common side reactions like cyclopropanation. acs.org

Furthermore, the reaction of pyrimidine (B1678525) derivatives with potassium thiocyanide can lead to the formation of thiocyano derivatives, which can be further cyclized to create novel heterocyclic systems. scielo.br Although this example does not use this compound directly, it illustrates a common reactivity pattern for the thiocyanate group that could be applied to this substrate for creating new sulfur-containing heterocyclic compounds.

The most prominent reaction of this compound is its isomerization to 3-methyl-2-butenyl isothiocyanate. As the isothiocyanate is the thermodynamically more stable isomer, this conversion can often be achieved simply by heating. chimia.chwikipedia.org The process is generally irreversible. chimia.ch This thermal rearrangement is a standard method for preparing allyl isothiocyanates. nii.ac.jpwikipedia.org

For synthetic purposes, the goal is to achieve this isomerization cleanly and in high yield. The reaction conditions can be optimized to favor the formation of the isothiocyanate. For example, heating an allylic halide with potassium thiocyanate in a suitable solvent like THF can lead directly to the rearranged allylic isothiocyanate, presumably through the in-situ formation and subsequent acs.orgacs.org-sigmatropic rearrangement of the intermediate allylic thiocyanate. chimia.ch The choice of solvent and temperature is critical to control the reaction rate and minimize the formation of byproducts. While isothiocyanates are generally favored thermodynamically, certain reaction conditions, such as using polar aprotic solvents, can favor the formation of the thiocyanate product in nucleophilic substitution reactions with the thiocyanate anion. Therefore, for controlled isomerization, conditions that promote the thermal rearrangement, such as higher temperatures in less coordinating solvents, are typically employed after the initial formation of the thiocyanate.

Biosynthesis and Natural Occurrence

Enzymatic Mechanisms of Biosynthesis and Hydrolysis

Myrosinase (Thioglucoside Glucohydrolase) Mediated Hydrolysis of Glucosinolates

The initial and crucial step in the formation of 3-methyl-2-butenyl (B1208987) thiocyanate (B1210189) is the enzymatic hydrolysis of its corresponding glucosinolate precursor by myrosinase (thioglucoside glucohydrolase, E.C. 3.2.1.147). nih.govmdpi.com Glucosinolates and myrosinase are physically separated within intact plant tissues. nih.govwikipedia.org When plant tissue is damaged, for instance by herbivory or mechanical processing, myrosinase comes into contact with glucosinolates, initiating the hydrolysis process. nih.govwikipedia.org

Myrosinase cleaves the β-thioglucoside bond of the glucosinolate, releasing a glucose molecule and an unstable aglycone (thiohydroximate-O-sulfonate). wikipedia.orgmdpi.comadiveter.com This aglycone is the pivotal intermediate that can then rearrange to form a variety of products, including isothiocyanates, nitriles, and thiocyanates. nih.govwikipedia.orgnih.gov The spontaneous rearrangement of the aglycone typically yields an isothiocyanate through a Lossen-like rearrangement. mdpi.com However, the formation of thiocyanates like 3-methyl-2-butenyl thiocyanate is dependent on additional factors. nih.gov

Role of Specifier Proteins in Directing Glucosinolate Hydrolysis Products (e.g., Thiocyanate-Forming Protein)

While the spontaneous rearrangement of the aglycone favors isothiocyanate formation, the production of thiocyanates is largely directed by the presence and activity of specific proteins known as specifier proteins. nih.govdergipark.org.tr Among these, the Thiocyanate-Forming Protein (TFP) is directly responsible for catalyzing the formation of thiocyanates from certain glucosinolate-derived aglycones. nih.govdpi.qld.gov.au

TFP was first identified in Lepidium sativum (garden cress) and has been shown to promote the formation of benzyl (B1604629) thiocyanate from its precursor, glucotropaeolin. nih.govdpi.qld.gov.au This protein shares sequence similarity with other specifier proteins like the Epithiospecifier Protein (ESP), but it directs the chemical rearrangement towards thiocyanate and simple nitrile formation instead of epithionitriles. nih.gov The presence and activity of TFP can be organ-specific, leading to different hydrolysis product profiles in various parts of the same plant. nih.gov For instance, in Thlaspi arvense, a TFP was found to promote the formation of allylthiocyanate. nih.gov The formation of this compound would therefore be contingent on the presence of a TFP capable of acting on the aglycone derived from its corresponding glucosinolate precursor, which is likely a prenylglucosinolate.

The influence of different specifier proteins on the final hydrolysis product is a key determinant of the chemical profile of a plant's defense compounds. dergipark.org.tr

Table 1: Influence of Specifier Proteins on Glucosinolate Hydrolysis Products

Specifier Protein Primary Product(s) Precursor Requirement Reference(s)
Thiocyanate-Forming Protein (TFP) Thiocyanates, Simple Nitriles Specific glucosinolates (e.g., benzylglucosinolate, allylglucosinolate) nih.govdpi.qld.gov.aunih.gov
Epithiospecifier Protein (ESP) Epithionitriles, Simple Nitriles Glucosinolates with a terminal double bond in the side chain mdpi.comfrontiersin.org
Nitrile-Specifier Protein (NSP) Simple Nitriles Various glucosinolates researchgate.net
None Isothiocyanates Most glucosinolates (spontaneous rearrangement) nih.govmdpi.com

Methylation Processes in the Biosynthesis of Volatile Methylthiocyanates and Methylisothiocyanates

While this compound itself is not a methylthiocyanate, the broader context of thiocyanate biosynthesis includes methylation processes that lead to volatile methylated sulfur compounds. Volatile glucosinolate hydrolysis products can include methylthiocyanates and methylisothiocyanates. nih.gov These compounds are formed through a thiol methyltransferase reaction where S-adenosyl-L-methionine acts as the methyl group donor. nih.gov In Arabidopsis, the enzyme HARMLESS TO OZONE LAYER (HOL) protein has been shown to methylate thiocyanate ions (NCS⁻), which can be formed from glucosinolate breakdown, to produce methylthiocyanate (CH₃SCN). ebi.ac.uk This methylation step can significantly alter the biological activity of the resulting sulfur compound. ebi.ac.uk

Non-Enzymatic Formation and Factors Influencing Product Profiles in Biological Matrices

Beyond the enzymatic actions of myrosinase and specifier proteins, several non-enzymatic factors within the biological matrix can influence the final profile of glucosinolate hydrolysis products, including the formation of thiocyanates. nih.govmdpi.com

Key factors include:

pH: The pH of the cellular environment at the time of hydrolysis plays a significant role. nih.gov Acidic conditions (pH 3-5) can favor the formation of nitriles, while neutral pH (around 7) typically leads to isothiocyanates. dergipark.org.tr The formation of thiocyanates can also be influenced by pH, although this relationship is less clearly defined than for nitriles and isothiocyanates. researchgate.net

Temperature: Thermal degradation of glucosinolates can occur, particularly at temperatures above 120°C, and may produce compounds identical to those from enzymatic hydrolysis. nih.govdpi.qld.gov.au However, this is generally considered a minor pathway under physiological conditions. dpi.qld.gov.au

Presence of Metal Ions: Ferrous ions (Fe²⁺) have been shown to influence the hydrolysis outcome, often promoting the formation of nitriles. dpi.qld.gov.au This occurs through an iron-dependent, non-enzymatic degradation pathway. dpi.qld.gov.au The addition of Fe²⁺ to garden cress seed assays significantly increased phenylacetonitrile (B145931) formation. dpi.qld.gov.au Conversely, the addition of chelators like EDTA can reduce nitrile production and increase isothiocyanate formation. dpi.qld.gov.au

Genotype and Developmental Stage: The genetic makeup of the plant is a primary determinant of its glucosinolate profile and the types of specifier proteins it produces. frontiersin.org Furthermore, the concentration and profile of glucosinolates and their hydrolysis products can vary significantly with the plant's developmental stage and growing conditions. mdpi.comfrontiersin.org

Table 2: Factors Influencing Glucosinolate Hydrolysis Product Profiles

Factor Influence on Product Profile Example Reference(s)
pH Affects the rearrangement of the aglycone. Acidic pH often favors nitriles. At pH 5.0-7.0, isothiocyanates are the primary products from unstable aglycones in the absence of specifier proteins. nih.govdergipark.org.tr
Temperature High temperatures can lead to non-enzymatic thermal degradation. Heating watercress seeds to >120°C increased simple nitrile levels. nih.govdpi.qld.gov.au
Metal Ions (e.g., Fe²⁺) Can promote non-enzymatic formation of nitriles. Addition of Fe²⁺ to garden cress assays increased phenylacetonitrile formation. dpi.qld.gov.au
Genotype Determines the types of glucosinolates and specifier proteins present. Different Brassica oleracea varieties show distinct hydrolysis product profiles. frontiersin.org
Developmental Stage Concentrations of glucosinolates and their hydrolysis products change as the plant matures. Isothiocyanate formation often decreases with head development in cabbage. frontiersin.org

Advanced Analytical Methodologies

Extraction and Sample Preparation Techniques for Complex Biological and Environmental Matrices

The initial and most critical step in the analysis of thiocyanates from biological and environmental samples is the extraction and preparation of the sample. This process aims to isolate the target analytes from the complex matrix, concentrate them, and remove interfering substances. The choice of extraction method depends on the nature of the sample, the physicochemical properties of the analyte, and the subsequent analytical technique.

Conventional Solvent Extraction Methods for Thiocyanates and Related Compounds

Conventional solvent extraction remains a widely used technique for the isolation of thiocyanates and their precursors. mdpi.com This method involves the use of organic solvents to partition the analytes from the aqueous sample matrix. The selection of the solvent is crucial and is based on the polarity and solubility of the target compounds.

Commonly employed solvents for the extraction of thiocyanates and related isothiocyanates include chlorinated solvents like dichloromethane (B109758) and chloroform. mdpi.com Other organic solvents such as ethyl acetate, acetone (B3395972), and methyl t-butyl ether have also been utilized. mdpi.com For instance, in the analysis of glucosinolate hydrolysis products, which include thiocyanates, dichloromethane is frequently used for extraction prior to gas chromatography analysis. mdpi.com

Liquid-liquid extraction, sometimes in the presence of a phase transfer catalyst, is another conventional approach. This has been applied for the isolation of thiocyanate (B1210189) from biological matrices like plasma, urine, and saliva, followed by derivatization to enhance detection. publisso.de The efficiency of solvent extraction can be influenced by factors such as the solvent-to-sample ratio, pH, and the presence of salts. mit.edu

Table 1: Conventional Solvents for Thiocyanate Extraction

Solvent Target Compounds Matrix Examples Reference
Dichloromethane Isothiocyanates, Thiocyanates Cruciferous vegetables, Biological fluids mdpi.compublisso.de
Chloroform Isothiocyanates, Indoles Cruciferous vegetables mdpi.com
Ethyl Acetate Isothiocyanates Cruciferous vegetables mdpi.com
Acetone Isothiocyanates Cruciferous vegetables mdpi.com

Application of Non-Conventional and Eco-Friendly Extraction Methods

In recent years, there has been a growing interest in developing environmentally friendly and more efficient extraction techniques to replace or supplement conventional methods. mdpi.com These "green" extraction technologies often offer advantages such as reduced solvent consumption, shorter extraction times, and improved extraction yields. mdpi.comnih.gov

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to disrupt cell walls and enhance mass transfer, facilitating the release of target compounds into the solvent. mdpi.com Studies have shown that UAE can be effectively used for the extraction of isothiocyanates from plant materials, with water being an efficient and eco-friendly solvent choice under specific conditions. mdpi.com

Microwave-Assisted Extraction (MAE) is another non-conventional method that uses microwave energy to heat the solvent and sample, leading to a more rapid and efficient extraction process. mdpi.com MAE has been demonstrated to provide higher yields of certain isothiocyanates in a shorter time compared to conventional solvent extraction. mdpi.com

Supercritical Fluid Extraction (SFE) employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. SFE is advantageous as it avoids the use of organic solvents, and the solvent can be easily removed by depressurization. mdpi.com This technique has been successfully applied to extract allyl-isothiocyanate from horseradish. mdpi.com

Aqueous Two-Phase Systems (ATPS) represent a novel and green alternative to conventional liquid-liquid extraction. mdpi.com An ATPS is formed by mixing two immiscible aqueous solutions, such as a polymer and a salt, creating two distinct aqueous phases into which analytes can partition. mdpi.com This method has been successfully used for the extraction and purification of various biomolecules and ions, including thiocyanate from raw milk. mdpi.commdpi.com

Natural Deep Eutectic Solvents (NADES) are emerging as green and tunable solvents for the extraction of natural products. researcher.life A recent study highlighted the use of a NADES in combination with ultrasonic-assisted extraction for the efficient extraction of sinapine (B1681761) thiocyanate from black mustard seeds. researcher.life

Table 2: Comparison of Non-Conventional Extraction Methods

Method Principle Advantages Example Application Reference
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation enhances mass transfer Reduced extraction time, lower solvent consumption Extraction of isothiocyanates from cauliflower by-products mdpi.com
Microwave-Assisted Extraction (MAE) Microwave energy for rapid heating Faster extraction, higher yields Extraction of sulforaphane (B1684495) from cabbage mdpi.com
Supercritical Fluid Extraction (SFE) Use of supercritical fluid (e.g., CO2) as solvent Avoids organic solvents, environmentally friendly Extraction of allyl-isothiocyanate from horseradish mdpi.com
Aqueous Two-Phase Systems (ATPS) Partitioning in two immiscible aqueous phases Biocompatible, reduced environmental risk Extraction of thiocyanate from raw milk mdpi.commdpi.com

Chromatographic Separation and Detection

Following extraction, chromatographic techniques are employed to separate the complex mixture of compounds and allow for the specific detection and quantification of 3-Methyl-2-butenyl (B1208987) thiocyanate and its related species.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Thiocyanates and Isothiocyanates

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. creative-proteomics.com Volatile thiocyanates and isothiocyanates are well-suited for GC analysis. mdpi.comtandfonline.com The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile compounds. nih.gov The mass spectrometer provides mass-to-charge ratio information, which allows for the confirmation of the analyte's identity by comparing its mass spectrum to library spectra or a known standard. canada.ca GC-MS has been widely used to identify and quantify a variety of isothiocyanates, nitriles, and thiocyanates in the volatile fractions of autolyzed cruciferous vegetables. tandfonline.comresearchgate.net

Derivatization can be employed to improve the volatility and detectability of certain compounds. For instance, a method for determining polar alkylating agents involves derivatization with aqueous sodium thiocyanate to form alkylthiocyanates and alkylisothiocyanates, which are then analyzed by GC-MS. rsc.orgresearchgate.net Headspace GC-MS is a variation of the technique that is particularly useful for analyzing volatile compounds in solid or liquid samples without extensive sample preparation. cuni.cznih.gov

It is important to note that some isothiocyanates can be thermally unstable and may undergo transformation in the hot GC injection port. acs.org For example, allyl isothiocyanate can be converted to allyl thiocyanate. acs.org Therefore, careful optimization of GC conditions is crucial for accurate analysis.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Conjugates and Precursors

High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis of non-volatile, polar, and thermally labile compounds, which are not amenable to GC analysis. gentechscientific.com This includes many thiocyanate conjugates and precursors, such as glucosinolates. mdpi.comnih.gov HPLC separates compounds based on their interactions with a stationary phase packed in a column and a liquid mobile phase.

Detection in HPLC is often performed using a UV detector. mdpi.com However, the analysis of isothiocyanates can be challenging due to their instability and lack of strong chromophores. mdpi.com For the determination of thiocyanate in biological fluids, HPLC methods with fluorimetric detection after derivatization have been developed to enhance sensitivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. gentechscientific.com LC-MS is a versatile technique that can be used to analyze a wide range of compounds, from small molecules to large proteins. creative-proteomics.comgentechscientific.com It is particularly valuable for the analysis of non-volatile and thermally unstable compounds without the need for derivatization. gentechscientific.com

LC-MS/MS (tandem mass spectrometry) provides even greater selectivity and structural information, making it a powerful tool for the simultaneous determination of cyanide and thiocyanate in biological samples like swine plasma. nih.govresearchgate.netresearchgate.net In such methods, after protein precipitation and extraction, the analytes are often derivatized to improve their chromatographic and mass spectrometric properties. nih.govresearchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) Coupled with High-Resolution Mass Spectrometry

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures compared to conventional HPLC. This results in significantly faster analysis times, improved resolution, and higher sensitivity. frontiersin.org

When coupled with High-Resolution Mass Spectrometry (HRMS) , such as Time-of-Flight (TOF) or Orbitrap mass analyzers, UHPLC-HRMS provides highly accurate mass measurements. frontiersin.org This capability allows for the confident identification of unknown compounds by determining their elemental composition and facilitates the differentiation of compounds with very similar masses. frontiersin.orgmdpi.com

UHPLC-HRMS has become an indispensable tool in metabolomics and the comprehensive analysis of complex mixtures, such as those found in food and biological samples. mdpi.comnih.gov For instance, a UHPLC-HRMS method was developed for the rapid and comprehensive analysis of phenolic compounds in various fruits. nih.gov This powerful combination of technologies offers unparalleled performance for the detailed characterization of thiocyanates and their metabolites in intricate matrices. mdpi.comfrontiersin.org

Table 3: Chromatographic Techniques for Thiocyanate Analysis

Technique Analytes Principle Advantages Reference
GC-MS Volatile thiocyanates and isothiocyanates Separation by volatility, detection by mass High sensitivity and specificity for volatile compounds tandfonline.comnih.gov
HPLC-UV/FLD Non-volatile thiocyanates, precursors Separation by polarity, detection by UV or fluorescence Suitable for non-volatile and thermally labile compounds mdpi.comnih.gov
LC-MS/MS Non-volatile conjugates and precursors Separation by polarity, detection by tandem mass spectrometry High selectivity and sensitivity for complex matrices nih.govresearchgate.net

Spectroscopic Characterization Techniques in Analytical Research

Spectroscopic techniques are indispensable for both the structural elucidation of 3-Methyl-2-butenyl thiocyanate and its quantification, often via indirect measurement of the thiocyanate ion.

The "3-methyl-2-butenyl" group is well-characterized. For instance, in 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, the protons of this moiety show distinct signals: a triplet for the vinyl proton (-CH=), a doublet for the methylene (B1212753) protons (-CH₂-), and two singlets for the non-equivalent methyl protons (=C(CH₃)₂). researchgate.net Based on this and general chemical shift data, the predicted NMR data for this compound can be compiled. netlify.app The thiocyanate group (-SCN) is expected to have a deshielding effect on the adjacent methylene protons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position (Structure: (CH₃)₂C=CH-CH₂-SCN) Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
=C(CH₃ )₂ ~1.75 (s, 6H) ~18, ~26
C (CH₃)₂ N/A ~140
=CH - ~5.35 (t, 1H) ~115
-CH₂ -SCN ~3.60 (d, 2H) ~35
-SC N N/A ~112
Note:researchgate.netnetlify.app

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of thiocyanate, although it is typically an indirect method. researchgate.net Direct analysis is often hampered by low sensitivity and interference from the sample matrix. mdpi.com The most common approach involves the reaction of the thiocyanate ion with an iron(III) salt in an acidic medium to form a series of blood-red iron-thiocyanate complexes, such as [Fe(SCN)]²⁺. researchgate.netvwr.com The resulting solution is then measured spectrophotometrically, typically at a maximum absorbance wavelength (λ_max) around 445-460 nm. vwr.comresearchgate.net

Another established indirect method is the König reaction. d-nb.info In this multi-step process, thiocyanate is first halogenated to form cyanogen (B1215507) chloride or bromide. This intermediate then reacts with pyridine (B92270) to yield glutaconic aldehyde, which subsequently condenses with a primary amine or another suitable compound (like 1,3-dimethyl-barbituric acid) to produce a colored dye that can be quantified by spectrophotometry. d-nb.info

These colorimetric methods have been validated for the determination of thiocyanate in various biological samples, including human plasma. researchgate.net A validated method for plasma analysis reported a quantitation range between 25-500 µM. researchgate.net For the analysis of this compound using these methods, a preliminary step to hydrolyze the compound and liberate the free thiocyanate ion would be necessary.

Table 3: Common UV-Vis Spectrophotometric Methods for Thiocyanate (SCN⁻) Determination

Method/Reagent Principle λ_max (nm) Application Reference
Iron(III) Nitrate (B79036) Formation of red Fe(SCN)²⁺ complex 445 Wastewater vwr.com
Iron(III) Chloride Formation of red Fe(SCN)²⁺ complex ~460 Human Plasma researchgate.net

Mass spectrometry (MS) is a crucial technique for obtaining molecular weight information and structural details through fragmentation analysis. For polar and non-volatile compounds, soft ionization techniques are preferred. Fast Atom Bombardment-Mass Spectrometry (FAB-MS) is one such technique that uses a high-energy beam of neutral atoms (e.g., Xenon or Argon) to bombard a sample dissolved in a non-volatile liquid matrix (like glycerol). numberanalytics.comacs.org This process desorbs and ionizes the analyte molecules, typically forming protonated molecules [M+H]⁺, while minimizing extensive fragmentation. numberanalytics.comnih.gov

For this compound (C₆H₉NS), the calculated monoisotopic mass is 127.05 Da. In a FAB-MS experiment, a prominent ion would be expected at m/z 128 corresponding to the [M+H]⁺ species. Although FAB-MS is a soft ionization method, some fragmentation can occur. nih.gov The analysis of fragmentation patterns provides valuable structural information. Likely fragmentation pathways for this compound would include the loss of the thiocyanate group or cleavage within the butenyl chain.

While FAB-MS was a pioneering technique, modern workflows often utilize electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with tandem mass spectrometry (MS/MS) for more detailed structural analysis. nih.govacs.org For example, MS/MS analysis of the parent ion (m/z 128) would provide daughter ions confirming the connectivity of the molecule.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Indirect Determination of Thiocyanates and Isothiocyanates

Electrochemical and Sensor-Based Detection Approaches for Thiocyanate Ions

Electrochemical and sensor-based methods offer rapid, sensitive, and often portable solutions for the detection of thiocyanate ions. nih.gov These sensors are typically designed for aqueous solutions and would be used to measure the SCN⁻ ion concentration after its release from the parent compound, this compound.

A wide variety of sensors have been developed. These include wearable electrochemical sensors integrated into mouthguards for direct salivary thiocyanate determination, demonstrating high sensitivity with a detection limit of 30 µM. nih.gov Other electrochemical sensors utilize materials like phosphate-modified zeolites in carbon paste electrodes, which can detect SCN⁻ in the 10-150 μM range. researchgate.net A colorimetric sensor based on the etching of gold nanostars (AuNSs) under electrochemical oxidation showed an exceptionally wide detection range (10 nM to 80 mM) and a low detection limit of 3 nM. nih.gov

Ion-Selective Electrodes (ISEs) with solid-state crystal membranes are designed specifically for thiocyanate ion detection in aqueous solutions and are suitable for both lab and field use. nico2000.net Potentiometric sensors have also been constructed using metalloporphyrins as ionophores in polymeric membranes, exhibiting a Nernstian response to thiocyanate over a wide concentration range (10⁻¹ to 10⁻⁵ M). researchgate.net

Optical sensors, which rely on changes in fluorescence or color, are also prominent. Fluorometric sensors have been designed using gold nanoclusters (GNCs), where the presence of SCN⁻ restores fluorescence that was quenched by an aggregating agent, allowing for detection down to 1 nM. nih.gov

Table 4: Sensor-Based Approaches for Thiocyanate (SCN⁻) Detection

Sensor Type Principle Linear Range Limit of Detection (LOD) Reference
Wearable Electrochemical Sensor Square-wave voltammetry on a screen-printed electrode Up to 11 mM 30 µM nih.gov
Colorimetric/Electrochemical Etching of gold nanostars 10 nM - 80 mM 3 nM nih.gov
Fluorometric Sensor Anti-aggregation of gold nanoclusters (GNCs) 2.86 - 140 nM 1 nM nih.gov
Ion-Selective Electrode (ISE) Potentiometry with solid-state crystal membrane 1000 ppm to 1 ppm Not specified nico2000.net
Potentiometric Sensor Metalloporphyrin-based polymeric membrane 10⁻¹ - 10⁻⁵ M 5 x 10⁻⁶ M researchgate.net

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties, such as enhanced volatility for Gas Chromatography (GC) or the introduction of a chromophore/fluorophore for UV/fluorescence detection in High-Performance Liquid Chromatography (HPLC). greyhoundchrom.comcanada.ca

For the analysis of organic thiocyanates or their constituent parts, several derivatization strategies exist. One approach involves derivatizing the thiocyanate anion itself after it has been liberated from the parent molecule. A highly sensitive HPLC method with fluorimetric detection was developed based on the derivatization of SCN⁻ with 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one. oup.comoup.com This reaction creates a fluorescent derivative that can be detected at femtomole levels. oup.com

Conversely, a common strategy in pharmaceutical analysis for detecting potentially genotoxic alkylating agents (like alkyl mesylates) is to use sodium thiocyanate as a derivatization reagent. researchgate.net The reaction produces the corresponding alkylthiocyanates and alkylisothiocyanates, which are volatile and readily analyzed by headspace GC-MS. researchgate.net This demonstrates that alkyl thiocyanates, such as this compound, are amenable to GC analysis.

Derivatization can also be used as a tool for structural confirmation. In one study, derivatization reagents like cysteamine (B1669678) and dimedone were used to react with and "trap" a thiocyanate intermediate, allowing for its definitive identification by mass spectrometry. nih.gov

Table 5: Derivatization Strategies for the Analysis of Thiocyanates and Related Compounds

Derivatization Reagent Analyte Derivative Formed Analytical Technique Purpose Reference
3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one Thiocyanate anion (SCN⁻) Fluorescent SCN-adduct HPLC-Fluorimetry Enhance sensitivity oup.comoup.com
Sodium thiocyanate Alkyl mesylates (e.g., methyl, ethyl) Alkylthiocyanates & Alkylisothiocyanates Headspace GC-MS Enhance volatility for GC researchgate.net
Cysteamine / Dimedone Pyridinium-thiocyanate intermediate Thioether adducts Mass Spectrometry Capture and identify a reactive intermediate nih.gov

Biochemical Roles and Mechanistic Investigations

Molecular Interactions with Cellular Components

The biochemical activity of 3-Methyl-2-butenyl (B1208987) thiocyanate (B1210189), a member of the organic thiocyanate family, is rooted in its chemical structure and reactivity. Like its better-studied isothiocyanate isomers, the thiocyanate group (-S-C≡N) is electrophilic, making it a target for nucleophilic attack by various biomolecules. This reactivity underpins its interactions with cellular components and its influence on biological systems.

The thiocyanate group is known to be electrophilic and can react with nucleophiles. acs.org A primary mechanism of action for related isothiocyanates involves their reaction with the thiol groups (-SH) of cysteine residues in proteins and other biomolecules like glutathione (B108866). nih.gov The sulfur atom of a thiol group acts as a nucleophile, attacking the electrophilic carbon of the thiocyanate moiety. This interaction is significant as cysteine residues are often critical components of enzyme active sites and regulatory protein domains. nih.gov

A well-established chemical method demonstrates the direct reactivity between cysteine thiols and cyanating agents to form a protein-thiocyanate (PS-CN). nih.gov This reaction proceeds by first activating the cysteine thiol with a reagent like 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), followed by nucleophilic displacement by cyanide to yield the thiocyanate. nih.gov This process highlights the inherent chemical compatibility and reactivity between these functional groups. The reactivity of thiol groups is central to their diverse functions in biological systems. nih.gov

Isothiocyanates, which are structural isomers of thiocyanates, readily form adducts with glutathione (GSH), a critical cellular antioxidant containing a cysteine residue. mdpi.com This conjugation is often the first step in the mercapturic acid pathway, a major route for the detoxification and excretion of xenobiotics. mdpi.com The reaction depletes cellular stores of GSH, which can lead to an increase in reactive oxygen species (ROS) and subsequent cellular stress. mdpi.com

As a consequence of their reactivity with thiol groups, thiocyanates and isothiocyanates can significantly modulate the activity of various enzyme systems. A key target is the family of Glutathione S-Transferases (GSTs), which are phase II detoxification enzymes that catalyze the conjugation of glutathione to electrophilic compounds, preparing them for elimination from the body. sci-hub.sespringermedizin.de

Research on isothiocyanates like sulforaphane (B1684495) has shown that they are metabolized by GSTs. nih.gov The efficiency of this metabolism can be influenced by genetic polymorphisms in GST enzymes, such as the common deletion in the GSTM1 gene. nih.gov Individuals with the GSTM1-null genotype may exhibit different metabolism and excretion kinetics for these compounds compared to those with a functional gene. nih.gov Isothiocyanates have been shown to modulate the expression and activity of not only phase II enzymes like GST and NAD(P)H:quinone oxidoreductase 1 (NQO1), but also phase I enzymes such as the cytochrome P450 (CYP) family. springermedizin.deresearchgate.netmdpi.com The general effect is often an inhibition of phase I enzymes (which can activate pro-carcinogens) and an induction of phase II enzymes (which enhance detoxification). mdpi.com

Table 1: Influence of Isothiocyanates on Key Enzyme Systems

Enzyme FamilyGeneral RoleEffect of Isothiocyanate ExposureReferences
Cytochrome P450 (CYP) - Phase IMetabolism of xenobiotics, activation of pro-carcinogensGenerally downregulated to inhibit carcinogen activation mdpi.commdpi.com
Glutathione S-Transferases (GSTs) - Phase IIDetoxification via conjugation with glutathioneActivity and expression are modulated; ITCs are substrates sci-hub.sespringermedizin.denih.gov
NAD(P)H:quinone oxidoreductase 1 (NQO1) - Phase IIDetoxification, antioxidant defenseInduced by isothiocyanates springermedizin.deresearchgate.net

The interactions of thiocyanates and their isomers with biomolecules can trigger changes in numerous cellular signaling pathways, affecting processes such as cell proliferation, apoptosis (programmed cell death), and inflammation. researchgate.net Research on various isothiocyanates has documented their ability to modulate key regulatory pathways, including PI3K/Akt, MAPKs, and NF-κB. springermedizin.demdpi.comresearchgate.net

For instance, studies on isothiocyanates have demonstrated that these compounds can induce cell cycle arrest and promote apoptosis in cancer cell lines. acs.orgmdpi.com These effects are often linked to the generation of reactive oxygen species (ROS) resulting from glutathione depletion, which in turn can activate downstream caspase cascades and other apoptotic markers. mdpi.com Furthermore, isothiocyanates have been found to regulate the expression of genes involved in angiogenesis (the formation of new blood vessels) and metastasis. mdpi.com

Influence on Enzyme Systems and Their Activity (e.g., Glutathione S-Transferase)

Ecological Functions in Plant-Environment Interactions

In plants, 3-Methyl-2-butenyl thiocyanate is a product of the glucosinolate-myrosinase system, which plays a critical role in the plant's defense against external threats. These compounds are not typically present in intact plant tissue but are produced rapidly upon damage.

Many plants in the Brassicaceae family, such as cabbage, mustard, and rapeseed, store inactive sulfur-containing compounds called glucosinolates in their vacuoles. nih.govwur.nl In separate cellular compartments, they store an enzyme called myrosinase. wur.nl When a herbivore chews the plant tissue, the compartments are ruptured, allowing the myrosinase to come into contact with the glucosinolates. wur.nlspandidos-publications.com

This enzymatic hydrolysis rapidly breaks down the glucosinolates into a variety of biologically active and often toxic compounds, including isothiocyanates, thiocyanates, and nitriles. wur.nlmdpi.comnih.gov This defense strategy is often referred to as the "mustard oil bomb" and serves as a potent deterrent against a wide range of herbivores, pests, and pathogens. wur.nlnrel.gov The specific breakdown products formed can depend on various factors, including the specific glucosinolate precursor and the presence of other proteins that can modify the reaction outcome. nih.gov These hydrolysis products can be toxic or act as feeding deterrents to insects and other herbivores. springermedizin.denih.gov

The breakdown products of glucosinolates, including this compound and its isothiocyanate isomer, are typically volatile organic compounds (VOCs). copernicus.org As volatile compounds, they can be released into the atmosphere from damaged plant tissues, where they serve as crucial chemical signals in plant-insect communication. mdpi.comuni-corvinus.hu

These VOCs can act as attractants for specialist insects that have adapted to feed on these plants and may even use the compounds to locate their hosts. mdpi.comresearchgate.net Conversely, the same compounds can act as powerful repellents for generalist herbivores that are susceptible to their toxic effects. mdpi.com

Research on flea beetles (Phyllotreta spp.), which are significant pests of cruciferous crops, has shown that different species are attracted to different blends of isothiocyanates and thiocyanates. researchgate.netcsalomontraps.com For example, studies have found that the flea beetle Phyllotreta vittula is attracted to traps baited with 3-butenyl isothiocyanate (a close structural relative of this compound), whereas Phyllotreta cruciferae shows a stronger preference for allyl isothiocyanate. researchgate.net This demonstrates the nuanced role these volatile compounds play in mediating specific interactions between plants and insects.

Table 2: Role of Isothiocyanates (ITCs) and Thiocyanates in Flea Beetle Attraction

Flea Beetle SpeciesCompound(s) Showing AttractionKey FindingReferences
Phyllotreta vittula3-Butenyl isothiocyanate; Isothiocyanate mixturesShows a stronger response to 3-butenyl ITC and mixtures than to allyl ITC. researchgate.netcsalomontraps.com
Phyllotreta cruciferaeAllyl isothiocyanate (ALLYL ITCN)Consistently shows greater attraction to traps baited with allyl ITC. uni-corvinus.huresearchgate.net
Phyllotreta striolataAllyl ITC, 3-butenyl ITC, 4-pentenyl ITCAntennae show electrophysiological responses to several glucosinolate hydrolysis products. researchgate.net

Role in Plant Defense Mechanisms Against Herbivores, Pests, and Pathogens

Microbial Metabolism and Biotransformation

The biotransformation of thiocyanate compounds, including organic derivatives like this compound, is a critical process mediated by diverse microbial communities. This metabolism is significant not only in the context of industrial bioremediation but also within the human gut, where dietary compounds are processed by commensal microbiota.

Pathways of Microbial Degradation of Thiocyanates

Microorganisms have evolved several pathways to degrade the thiocyanate anion (SCN⁻), primarily studied in the context of treating industrial wastewater from processes like gold mining and coking. nih.govnih.govnih.gov These pathways are fundamental to breaking the sulfur-carbon-nitrogen bond and typically involve aerobic processes, though some anaerobic degradation coupled to nitrate (B79036) or nitrite (B80452) reduction has been observed. nih.govfrontiersin.org The two major, well-characterized hydrolytic pathways are the "carbonyl sulfide (B99878) (COS) pathway" and the "cyanate pathway". frontiersin.orgnih.govebi.ac.uk

The Carbonyl Sulfide (COS) Pathway: This pathway is initiated by the enzyme thiocyanate hydrolase, which hydrolyzes thiocyanate into carbonyl sulfide (COS) and ammonia (B1221849) (NH₃). frontiersin.orgf1000research.com The COS is subsequently hydrolyzed by another enzyme, carbonyl sulfide hydrolase, to produce carbon dioxide (CO₂) and hydrogen sulfide (H₂S). huji.ac.il The resulting sulfide can then be oxidized by sulfur-oxidizing bacteria to sulfate (B86663) (SO₄²⁻), generating energy for the microorganisms. nih.govnih.gov

Reaction Steps:

SCN⁻ + 2H₂O → COS + NH₃

COS + H₂O → CO₂ + H₂S

H₂S + 2O₂ → SO₄²⁻ + 2H⁺

This pathway has been identified in various bacteria, with Thiobacillus species being the most prominently studied. nih.govnih.gov Metagenomic analysis of bioreactors treating thiocyanate-contaminated water frequently shows the dominance of Thiobacillus and the prevalence of genes associated with the COS pathway. nih.govnih.gov

The Cyanate (B1221674) Pathway: In this alternative route, the initial hydrolytic cleavage breaks the carbon-sulfur bond of the thiocyanate molecule, yielding cyanate (OCN⁻) and sulfide (HS⁻). frontiersin.orgfrontiersin.org The cyanate is then rapidly hydrolyzed by the enzyme cyanase into ammonia and carbon dioxide. asm.orgmdpi.com Similar to the COS pathway, the sulfide produced is oxidized to sulfate. frontiersin.org This pathway allows some bacteria to use thiocyanate as a source of nitrogen, sulfur, or energy. researchgate.net

Reaction Steps:

SCN⁻ + H₂O → OCN⁻ + H₂S

OCN⁻ + H₂O + 2H⁺ → CO₂ + NH₄⁺

H₂S + 2O₂ → SO₄²⁻ + 2H⁺

While both pathways achieve the breakdown of thiocyanate, the dominant route can depend on the specific microbial consortium and environmental conditions. nih.gov For instance, studies on Pseudomonas species have indicated degradation proceeding via the cyanate pathway. nih.gov

Genetic and Biochemical Basis for Microbial Thiocyanate Metabolism

The microbial degradation of thiocyanates is underpinned by specific enzymes and the genes that encode them. The genetic and biochemical machinery for metabolizing inorganic thiocyanate differs from that involved in processing complex organic thiocyanates derived from dietary sources.

Enzymes for Inorganic Thiocyanate Degradation: The key enzymes in the primary degradation pathways have been isolated and characterized.

Thiocyanate Hydrolase (SCNase): This cobalt-containing metalloenzyme is central to the COS pathway. ebi.ac.ukf1000research.com It is typically a multimeric protein, and the genes encoding its subunits (often denoted as scnA, scnB, scnC) have been cloned and studied, particularly from Thiobacillus thioparus. nih.gov Structural and mutational analyses reveal high structural similarity to nitrile hydratases but with distinct substrate specificity. ebi.ac.uknih.gov Research indicates that thiocyanate hydrolase has a very strict substrate requirement for the SCN⁻ anion and does not effectively catalyze the hydrolysis of organic derivatives such as methyl, ethyl, or benzyl (B1604629) thiocyanate. asm.org This suggests that other enzymatic systems are responsible for the degradation of complex organothiocyanates.

Thiocyanate Dehydrogenase (TcDH): A key enzyme in the cyanate pathway, this copper-containing enzyme catalyzes the conversion of thiocyanate to cyanate and elemental sulfur. researchgate.net It has been identified and studied in haloalkaliphilic sulfur-oxidizing bacteria like Thioalkalivibrio species. ebi.ac.ukresearchgate.net

Cyanase (Cyn): This enzyme is crucial for both pathways, as it detoxifies the cyanate intermediate produced directly in the cyanate pathway or potentially co-located in operons with thiocyanate hydrolase genes. mdpi.comrcsb.org It catalyzes the hydrolysis of cyanate to ammonia and carbon dioxide. asm.org The gene for cyanase is often found in operons alongside genes for thiocyanate degradation, indicating a coordinated metabolic function. ebi.ac.ukrcsb.org

EnzymePathwayMetal CofactorGene(s)Function
Thiocyanate Hydrolase COS PathwayCobalt (Co)scnA, scnB, scnCHydrolyzes SCN⁻ to carbonyl sulfide (COS) and ammonia. f1000research.comnih.gov
Thiocyanate Dehydrogenase Cyanate PathwayCopper (Cu)tcdhOxidizes SCN⁻ to cyanate (OCN⁻) and sulfur. ebi.ac.ukresearchgate.net
Cyanase BothNonecynHydrolyzes cyanate (OCN⁻) to CO₂ and ammonia. asm.orgmdpi.com
Carbonyl Sulfide Hydrolase COS PathwayZinc (Zn) or othercosHHydrolyzes COS to CO₂ and hydrogen sulfide (H₂S). huji.ac.il

Genetic Basis of Glucosinolate Metabolism in Gut Bacteria: For plant-derived organic thiocyanates, the metabolic origin is often the hydrolysis of glucosinolates. Commensal gut bacteria possess myrosinase-like enzymes capable of this hydrolysis. huji.ac.ilmdpi.com A significant breakthrough was the identification of a specific genetic locus in the prominent gut symbiont Bacteroides thetaiotaomicron responsible for glucosinolate metabolism. huji.ac.ilmdpi.com A genome-wide screen identified an operon (BT2156-BT2159) required for this activity. huji.ac.il The expression of this operon in a non-metabolizing bacterial species conferred the ability to break down glucosinolates into isothiocyanates, demonstrating a clear genetic basis for this function within the gut microbiome. huji.ac.il

Interactions with Commensal Gut Microbiota and Their Impact on Metabolism

The human diet, particularly one rich in cruciferous vegetables (e.g., broccoli, cabbage, radish), is a primary source of complex organosulfur compounds, including glucosinolates. frontiersin.orgnih.govapsnet.org These glucosinolates are precursors to various breakdown products, including this compound and its more common isomer, 3-Methyl-2-butenyl isothiocyanate. Upon ingestion, especially after cooking has inactivated the plant's native myrosinase enzyme, these glucosinolates travel to the colon, where they are metabolized by the resident gut microbiota. nih.govoregonstate.edu

The gut microbiome acts as a crucial metabolic organ, converting these dietary precursors into bioactive compounds. frontiersin.orghuji.ac.il The hydrolysis of glucosinolates by bacterial myrosinase-like enzymes can yield different products depending on the precursor structure, local pH, and the presence of specific bacterial proteins like Thiocyanate-Forming Protein (TFP). d-nb.infonih.govnih.gov While isothiocyanates are often the major products, the formation of thiocyanates like this compound is a known metabolic outcome. d-nb.infonih.govwur.nl

Significant inter-individual variation exists in the ability to metabolize glucosinolates, which is attributed to differences in the composition and metabolic activity of the gut microbiota. frontiersin.orgmdpi.comcambridge.org This means that the same dietary intake of cruciferous vegetables can lead to different profiles and quantities of absorbed metabolites, including thiocyanates, among different people. Studies have shown that daily consumption of these vegetables can, in turn, alter the composition of the gut microbiota, potentially enhancing its capacity to metabolize glucosinolates over time. cambridge.org

A number of commensal bacterial species have been identified as having the capacity to metabolize glucosinolates, thereby influencing the production of thiocyanates and isothiocyanates in the gut.

Bacterial Genus/SpeciesFinding
Bacteroides thetaiotaomicron Possesses a specific operon (BT2156-BT2159) that enables the metabolism of glucosinolates to isothiocyanates. huji.ac.ilmdpi.com
Lactobacillus spp. Certain strains can hydrolyze glucosinolates, though the primary products are often nitriles rather than isothiocyanates. researchgate.net
Bifidobacterium spp. Some species, like B. adolescentis, demonstrate myrosinase-like activity and can convert glucosinolates into their corresponding nitriles and isothiocyanates. uea.ac.uk
Enterococcus casseliflavus Shown to metabolize various glucosinolates to produce distinct isothiocyanates and nitriles. mdpi.comresearchgate.net
Escherichia coli Strains isolated from the human gut can hydrolyze glucosinolates, contributing to the pool of bioactive metabolites. mdpi.comresearchgate.net

This intricate interaction highlights that the metabolic fate of dietary compounds like this compound is not determined by host enzymes alone but is heavily influenced by the genetic and biochemical activities of the commensal gut microbiota.

Environmental Fate and Remediation Strategies

Degradation Pathways in Diverse Environmental Matrices

The environmental persistence and transformation of organic thiocyanates are governed by their chemical stability and susceptibility to various degradation mechanisms.

Hydrolytic Stability and Transformation Products of Thiocyanates

Organic thiocyanates (R-SCN) can undergo hydrolysis, particularly under acidic conditions, to form thiocarbamates. This reaction is known as the Riemschneider thiocarbamate synthesis. wikipedia.orgwikipedia.org The process involves the conversion of an alkyl or aryl thiocyanate (B1210189) into a thiocarbamate, which can be subsequently hydrolyzed. wikipedia.orguludag.edu.tr For instance, the hydrolysis of a thiocyanate with water can yield an N-substituted thiocarbamate. wikipedia.org

The general reaction is as follows: RSCN + H₂O → RSC(=O)NH₂ wikipedia.org

This reaction is typically more efficient for compounds that can form stable carbocation intermediates, which includes secondary and tertiary alkyl groups. wikipedia.org Thiocarbamates themselves are a class of organosulfur compounds used in various applications, including as herbicides. wikipedia.org Further transformation of thiocarbamates can occur, such as the Newman-Kwart rearrangement, where O-thiocarbamates isomerize to S-thiocarbamates at high temperatures. wikipedia.org

Abiotic Degradation Mechanisms in Natural Environments

Beyond hydrolysis, organic thiocyanates can undergo other abiotic transformations in the environment.

Isomerization : Some organic thiocyanates can isomerize to form the more thermodynamically stable isothiocyanates (R-N=C=S). wikipedia.orgresearchgate.net This reaction is particularly rapid for certain structures, such as allyl thiocyanate. wikipedia.orgwikipedia.org This isomerization can sometimes be an artifact of analytical methods, such as occurring in the heated zones of a gas chromatograph, but it can also happen in aqueous media through heterolytic dissociation and recapture of the SCN⁻ ion. researchgate.net

Photochemical Degradation : In the atmosphere, organic thiocyanates may undergo vapor-phase reactions with photochemically-produced hydroxyl radicals. For example, the estimated atmospheric half-life for methyl thiocyanate is about 15 days. nih.gov In aqueous environments, direct photolysis of the thiocyanate ion is generally inefficient due to its stability and low light absorption. mdpi.com However, the presence of photocatalysts like TiO₂ can significantly enhance degradation. mdpi.com

Reductive Cleavage : Organic thiocyanates can be chemically reduced to form thiols (mercaptans). This can be achieved using agents like an alkali metal (e.g., sodium) in liquid ammonia (B1221849), which selectively cleaves the carbon-sulfur bond. google.com

Bioremediation of Thiocyanate Contamination in Wastewater and Other Effluents

Note: The following sections discuss the bioremediation of the inorganic thiocyanate ion (SCN⁻), a common and toxic pollutant generated by industries such as gold mining and coke production. researchgate.netnih.gov Extensive research has been conducted on its biological treatment. Currently, there is a lack of specific research on the bioremediation of the organic compound 3-Methyl-2-butenyl (B1208987) thiocyanate. The principles and microbial consortia described below are specific to inorganic SCN⁻ degradation.

Bioremediation is considered a cost-effective and environmentally sound technology for removing inorganic thiocyanate (SCN⁻) from industrial effluents. nih.gov Biological treatment systems leverage complex microbial communities to metabolize SCN⁻ into less harmful substances like ammonium (B1175870), sulfate (B86663), and eventually nitrogen gas. wikipedia.orgresearchgate.net

Identification and Characterization of Thiocyanate-Degrading Microbial Consortia and Strains

A diverse range of microorganisms capable of degrading inorganic thiocyanate (SCN⁻) has been identified from various environments, including activated sludge and mining effluents. nih.govresearchgate.net These microbes can be either autotrophic, using SCN⁻ for energy, or heterotrophic, using it as a source of nitrogen or sulfur. researchgate.netresearchgate.net Metagenomic analysis has been crucial in identifying the key players in these consortia. researchgate.net

Two primary degradation pathways for SCN⁻ have been identified in these microbes:

COS Pathway : Thiocyanate hydrolase hydrolyzes SCN⁻ to carbonyl sulfide (B99878) (COS) and ammonia (NH₃). The COS is then broken down into CO₂ and H₂S, with the sulfide being oxidized to sulfate (SO₄²⁻). wikipedia.orgbeilstein-journals.org

CNO Pathway : The S-C bond is cleaved, hydrolyzing SCN⁻ to cyanate (B1221674) (CNO⁻) and sulfide (HS⁻). Cyanase then hydrolyzes CNO⁻ to NH₃ and CO₂, while the sulfide is oxidized to sulfate. beilstein-journals.orgwikipedia.orgfrontiersin.org

Below is a table of key microbial genera and strains identified in SCN⁻ bioremediation systems.

Genus/StrainRole in DegradationEnvironment/SourceCitations
ThiobacillusPrimary SCN⁻ degrader, often dominant in bioreactors. Can be autotrophic.Activated sludge, mine tailings, coke wastewater. wikipedia.orguludag.edu.trwikipedia.orgresearchgate.netwikipedia.orgfrontiersin.org
AfipiaAutotrophic SCN⁻ degradation, particularly in molasses-free systems.SCN⁻-treating bioreactors. wikipedia.orgfrontiersin.orgresearchgate.net
PseudomonasHeterotrophic degradation, utilizing SCN⁻ as a nitrogen source.CIL leaching waste, coke wastewater. scientific.netherts.ac.uk
Acremonium strictumA fungus capable of degrading high concentrations of SCN⁻.Coke-oven gas wastewater. researchgate.net
ParacoccusHeterotrophic SCN⁻ metabolism.Industrial effluents. wikipedia.org
ArthrobacterHeterotrophic SCN⁻ metabolism.Industrial effluents. wikipedia.org
Klebsiella pneumoniaeSCN⁻ degradation, often in co-culture with other bacteria.Industrial effluents. uludag.edu.tr
RalstoniaSCN⁻ degradation, often in co-culture with other bacteria.Industrial effluents. uludag.edu.tr

Optimization of Biological Treatment Systems for Thiocyanate Removal

The efficiency of biological SCN⁻ removal depends on the optimization of several key operational parameters in treatment systems like activated sludge processes and bioreactors.

pH : The optimal pH for SCN⁻ biodegradation is typically in the neutral range, from 6.5 to 8.5. researchgate.netresearchgate.net For the fungus Acremonium strictum, the highest activity was observed at pH 6. researchgate.net

Temperature : The optimal temperature range for most bacterial consortia is between 30°C and 40°C. researchgate.net

Substrate Concentration : High concentrations of SCN⁻ can inhibit microbial activity. For example, one mixed culture showed declining degradation efficiency at SCN⁻ concentrations above 500 mg/L. uludag.edu.tr However, some specialized microbes like Acremonium strictum can tolerate and completely degrade concentrations as high as 7.4 g/L. researchgate.net

Solids Retention Time (SRT) : A sufficiently long SRT is crucial for maintaining a stable population of slow-growing nitrifying bacteria, which are essential for converting the ammonia produced from SCN⁻ degradation. SRTs in the range of 40-50 days have been found to be successful. google.com

Inhibitory Compounds : The presence of other toxicants common in industrial wastewater, such as phenol (B47542) and free cyanide, can inhibit SCN⁻ degradation. uludag.edu.trresearchgate.net Similarly, high concentrations of ammonia (a product of SCN⁻ degradation) can also be inhibitory. uludag.edu.trpeerj.com

Impact of Organic Carbon Inputs on Microbial Selection in Thiocyanate Degradation

The addition of an external organic carbon source, such as molasses, significantly impacts the microbial community structure and the stability of SCN⁻ degradation. researchgate.netscientific.net

Microbial Selection : In systems without added organic carbon, autotrophic bacteria like Thiobacillus and Afipia tend to dominate. frontiersin.orgresearchgate.net The removal of molasses from a reactor feed can reproducibly lead to the dominance of a specific Afipia strain. nih.govresearchgate.net When organic carbon is available, it can promote the growth of heterotrophic bacteria. uludag.edu.tr

Nutrient Competition : Increased organic carbon can boost the growth of heterotrophic bacteria, which may increase competition for essential nutrients like dissolved oxygen with the slower-growing autotrophic SCN⁻ degraders. uludag.edu.tr In some cases, the addition of glucose as the sole carbon source actually inhibited SCN⁻ biodegradation in groundwater samples. peerj.com

The table below summarizes the influence of various inputs on SCN⁻ bioremediation.

Input/FactorEffect on SCN⁻ DegradationMicrobial ImpactCitations
Organic Carbon (e.g., Molasses) Can enhance stability but may select for different microbial communities.Promotes heterotrophic growth; can lead to competition for oxygen. uludag.edu.trnih.govresearchgate.net
Absence of Organic Carbon Can lead to process instability at high SCN⁻ loads.Selects for autotrophic degraders like Thiobacillus and Afipia. frontiersin.orgresearchgate.net
High Ammonia (NH₄⁺) Concentration Inhibitory; degradation of SCN⁻ may only proceed after NH₄⁺ is consumed.NH₄⁺ is a preferential nitrogen source over SCN⁻ for many microbes. uludag.edu.trnih.govpeerj.com
High Phenol Concentration Inhibitory; increasing concentrations decrease SCN⁻ removal efficiency.Increases competition for dissolved oxygen by promoting heterotrophs. uludag.edu.trresearchgate.net
High Cyanide (CN⁻) Concentration Inhibitory above certain levels.Directly toxic to microbial consortia. researchgate.net

Environmental Monitoring and Analysis Methodologies in Aquatic and Terrestrial Systems

The detection and quantification of 3-Methyl-2-butenyl thiocyanate in environmental matrices such as water and soil require sophisticated analytical techniques capable of distinguishing it from other related compounds and potential interferents. While methods for the general thiocyanate ion (SCN⁻) are well-established, specific analysis of organic thiocyanates like this compound necessitates more targeted approaches.

In aquatic systems, the monitoring of thiocyanate concentrations is crucial due to its toxicity to aquatic life. scienceinschool.orgresearchgate.net Traditional methods for detecting the thiocyanate ion often involve colorimetry, where the sample is reacted with an acidic iron(III) chloride solution to form a distinctively colored iron(III) thiocyanate complex, which can be measured photometrically. scienceinschool.org However, this method is non-specific and measures the total thiocyanate ion concentration, not distinguishing organic forms like this compound.

For specific analysis in both aquatic and terrestrial systems, chromatographic methods are the standard. These techniques are essential for separating the target compound from a complex mixture of other substances present in environmental samples.

Analytical Techniques for Thiocyanate Analysis:

Analytical TechniquePrincipleApplicability to this compoundKey Considerations
Gas Chromatography (GC) Separates volatile compounds based on their boiling points and interactions with a stationary phase. Often coupled with Mass Spectrometry (GC-MS) for definitive identification.Highly suitable due to the volatile nature of many organic thiocyanates. GC-MS provides structural information for unambiguous identification.Potential for thermal degradation of thermolabile compounds like some isothiocyanates, which could also be a concern for certain thiocyanates. mdpi.com
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their polarity and interaction with a stationary phase in a liquid mobile phase. Can be coupled with UV or MS detectors.Excellent for less volatile or thermally sensitive organic thiocyanates. HPLC-MS is a powerful tool for analysis in complex matrices like soil and water. mdpi.comRequires careful selection of column and mobile phase for optimal separation. Derivatization may be needed for detection if the compound lacks a strong chromophore. mdpi.comresearchgate.net
Segmented Flow Analysis (SFA) An automated wet chemistry method that can be used for total thiocyanate determination. It can incorporate steps like UV irradiation to break down complexes.Primarily for total SCN⁻ analysis. alsglobal.com It would not distinguish this compound from other sources of thiocyanate without prior separation.Reduces interferences common in manual distillation methods and improves precision. alsglobal.com
Colorimetric Methods Formation of a colored complex (e.g., with Iron (III)) measured by a spectrophotometer or colorimeter. scienceinschool.orgUsed as a spot test or for total SCN⁻ quantification. Not specific for individual organic thiocyanates. abu.edu.ngfao.orgSubject to interference from other compounds that can form colored complexes. abu.edu.ng

For terrestrial systems, analysis typically begins with an extraction step to move the compound from the soil matrix into a liquid solvent. The choice of solvent is critical for efficient extraction. The resulting extract is then concentrated and analyzed using the chromatographic methods described above. Studies on related compounds like isothiocyanates show that they can leach through soil, indicating that monitoring of both soil and groundwater is necessary. acs.org

Sustainable Chemical Practices and Waste Minimization in Processes Involving Thiocyanates

Given the environmental concerns associated with thiocyanates, the adoption of sustainable ("green") chemistry principles and robust waste minimization strategies in industrial processes is paramount. researchgate.net This includes the development of environmentally benign synthesis routes and effective treatment of waste streams.

Sustainable Synthesis:

Traditional synthesis of alkyl thiocyanates often involves reagents and solvents that are hazardous. Modern green chemistry approaches aim to mitigate these issues. Research has shown the viability of synthesizing alkyl thiocyanates using a benign polyethylene (B3416737) glycol (PEG)-water medium, which offers high purity and avoids hazardous organic solvents. tandfonline.com Another sustainable approach is the use of microwave irradiation, which can significantly reduce reaction times. tandfonline.com Electrochemical methods and visible-light-promoted reactions are also emerging as greener alternatives for thiocyanation, as they often proceed under mild conditions without harsh reagents.

Waste Minimization and Remediation:

Industrial activities such as mining and chemical manufacturing can generate wastewater containing thiocyanates. scienceinschool.org Improper disposal of this waste can lead to significant environmental contamination. usda.gov Therefore, effective waste management and treatment are critical.

A hierarchy of waste management options is typically applied:

Source Reduction: Modifying the industrial process to prevent the formation of thiocyanate waste in the first place.

Recycling and Reuse: Recovering and reusing thiocyanate-containing streams within the process.

Treatment: Applying physical, chemical, or biological methods to degrade the thiocyanate into less harmful substances before discharge.

Several treatment technologies are available for thiocyanate-containing effluents:

Thiocyanate Wastewater Treatment Methods:

Treatment MethodDescriptionAdvantagesLimitations
Biological Degradation Utilizes microorganisms that can use thiocyanate as a source of energy, carbon, or nitrogen, breaking it down into compounds like ammonia, sulfate, and carbonate.Cost-effective and environmentally friendly. Can be highly efficient.Can be sensitive to high concentrations of thiocyanate (which can be toxic to the microbes), temperature, and pH. researchgate.net May require a long start-up period.
Chemical Oxidation Uses strong oxidizing agents like ozone, hydrogen peroxide, or persulfate (often activated by UV light) to destroy thiocyanate.Rapid and effective for a wide range of concentrations.Can be expensive due to the cost of reagents and energy. May produce undesirable by-products.
Anaerobic Digestion A biological process where microorganisms break down biodegradable material in the absence of oxygen.Can produce biogas (methane) as a useful by-product. researchgate.netThe efficiency can be inhibited by high concentrations of compounds like allyl isothiocyanate, a related substance. researchgate.net

The implementation of these sustainable practices and waste minimization techniques is essential for any industrial process involving this compound, ensuring protection of both human health and the environment.

Advanced Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes for 3-Methyl-2-butenyl (B1208987) Thiocyanate (B1210189) and Analogues

The synthesis of thiocyanates, including the specific prenyl derivative 3-Methyl-2-butenyl thiocyanate, is evolving towards more environmentally benign and efficient methodologies. Traditional synthetic methods often rely on harsh reagents and organic solvents. Modern research focuses on "green chemistry" principles to overcome these limitations.

Future research directions include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. For instance, a method for synthesizing alkyl thiocyanates uses polyethylene (B3416737) glycol (PEG) as a phase transfer catalyst under microwave irradiation, offering a time-saving and solventless approach. tandfonline.com

Aqueous Media Synthesis: Developing synthetic routes in water or PEG-water systems reduces the reliance on volatile and toxic organic solvents. An environmentally benign approach for synthesizing various alkyl thiocyanates has been demonstrated using a PEG-water medium, which allows for easy recovery and recycling of the reaction medium. tandfonline.com

Transition-Metal-Free Catalysis: To avoid the cost and potential toxicity of transition metal catalysts, researchers are developing metal-free alternatives. A practical, transition-metal-free method for synthesizing allylic thiocyanates from allylic alcohols has been developed using potassium persulfate (K₂S₂O₈) as an oxidant and ammonium (B1175870) thiocyanate (NH₄SCN) as the thiocyanate source. rsc.orgrsc.org This approach is directly applicable to the synthesis of this compound from its corresponding alcohol, 3-methyl-2-buten-1-ol (B147165) (prenol).

Polymer-Supported Reagents: The use of polymer-supported thiocyanate reagents simplifies product purification, as the reagent can be easily removed by filtration and potentially regenerated and reused. researchgate.nettandfonline.com

Table 1: Comparison of Modern Synthetic Approaches for Allylic Thiocyanates

Method Key Features Advantages Potential for this compound Synthesis
Microwave-Assisted Synthesis with PEG Uses microwave energy and a phase transfer catalyst. tandfonline.com Rapid reaction times, high yields, solventless conditions. High
Aqueous PEG Medium Employs a recyclable PEG-water solvent system. tandfonline.com Environmentally friendly, reduced waste, simple purification. High
Oxidative Thiocyanation of Allylic Alcohols K₂S₂O₈ oxidant, NH₄SCN source, transition-metal-free. rsc.orgrsc.org Mild conditions, broad substrate scope, avoids pre-functionalization of the alcohol. Very High
Polymer-Supported Thiocyanate Uses a solid-phase reagent to introduce the thiocyanate group. researchgate.nettandfonline.com Easy separation of product from reagent, potential for reagent recycling. High

In-depth Elucidation of Complex Biosynthetic and Metabolic Networks Involving Thiocyanates

In nature, this compound and its isomers are often products of the glucosinolate-myrosinase system, a characteristic defense mechanism in plants of the order Brassicales. mdpi.comnih.gov Future research aims to unravel the intricate details of these pathways and the subsequent metabolic fate of the thiocyanates produced.

Biosynthesis: The biosynthesis of glucosinolates, the precursors to thiocyanates, is a multi-step process starting from amino acids. nih.govnih.gov Upon tissue damage, the enzyme myrosinase hydrolyzes glucosinolates, leading to an unstable aglycone that rearranges to form various biologically active compounds, including isothiocyanates, nitriles, and thiocyanates. mdpi.comiarc.fr While the formation of isothiocyanates is well-studied, the precise mechanisms and specific protein factors that favor the formation of thiocyanates over other products remain an active area of investigation. iarc.frfrontiersin.org For example, in Alliaria petiolata, an enzymatic pathway is indicated for the conversion of glucosinolate-derived allyl thiocyanate to hydrogen cyanide, suggesting further metabolic complexity. frontiersin.org

Metabolism and Degradation: Thiocyanates are not metabolically inert. In various organisms and environments, they are subject to degradation. Microbial communities, in particular, play a crucial role in the environmental breakdown of thiocyanates. researchgate.netpublish.csiro.au Two major microbial degradation pathways have been identified:

The 'COS Pathway': Thiocyanate is hydrolyzed by thiocyanate hydrolase to ammonia (B1221849) (NH₃) and carbonyl sulfide (B99878) (COS). frontiersin.org

The 'Cyanate Pathway': Thiocyanate is first broken down into sulfide (HS⁻) and cyanate (B1221674) (OCN⁻), with the latter being further hydrolyzed by the enzyme cyanase. frontiersin.orgnih.gov

Understanding these pathways is critical for bioremediation efforts in environments contaminated with thiocyanates from industrial sources like mining and coking. researchgate.netpublish.csiro.au Future work will likely focus on identifying and characterizing the specific enzymes and microbial strains responsible for these transformations, especially under different environmental conditions like low temperatures or high salinity. frontiersin.orgnih.gov

Integration of Multi-Omics Approaches (e.g., metabolomics, proteomics) in Biochemical Studies

To capture the complexity of how organisms respond to and metabolize compounds like this compound, researchers are increasingly turning to multi-omics approaches. These strategies integrate data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive, system-level understanding.

A key example is the study of plant responses to thiocyanate-induced stress. In one study, researchers used integrated transcriptomic and metabolomic profiling to investigate the regulatory interplay of phytohormones in rice (Oryza sativa) seedlings exposed to thiocyanate. mdpi.comresearchgate.net This approach revealed tissue-specific hormonal and gene expression changes, identifying key pathways involved in the plant's stress adaptation. mdpi.com

Similarly, multi-omics has been applied to understand microbial consortia that degrade thiocyanate. A combined metagenomic, metaproteomic, and metabolomic analysis of a thiocyanate-degrading bacterial consortium identified the key microbial players (primarily Thiobacillus), the specific genes and enzymes involved in degradation, and the metabolic adjustments made by the bacteria in response to thiocyanate stress. nih.gov

Table 2: Application of Multi-Omics in Thiocyanate Research

Omics Technique Information Gained Example Application Reference
Transcriptomics Identifies differentially expressed genes (DEGs) in response to thiocyanate. Revealed changes in phytohormone pathway gene expression in rice under thiocyanate stress. mdpi.com
Metabolomics Quantifies changes in small molecule metabolites, including phytohormones and metabolic intermediates. Showed tissue-specific perturbations in phytohormone homeostasis in thiocyanate-exposed rice. mdpi.comresearchgate.net
Proteomics Identifies and quantifies changes in protein expression, highlighting functional responses. Revealed upregulation of stress response proteins (e.g., chemotaxis proteins, thioredoxin) in thiocyanate-degrading bacteria. nih.gov
Metagenomics Characterizes the genetic potential of an entire microbial community. Identified Thiobacillus as the primary degrader in a bacterial consortium and mapped genes for thiocyanate metabolism. nih.gov

Future research will leverage these integrated approaches to create detailed models of molecular interactions, providing predictive insights into how different organisms and ecosystems respond to thiocyanates.

Advancements in High-Throughput and Miniaturized Analytical Platforms for Thiocyanate Profiling

The need for rapid, sensitive, and portable detection of thiocyanates in various matrices—from biological fluids to environmental samples—is driving innovation in analytical chemistry. Future developments are focused on high-throughput screening (HTS) and miniaturization. nih.govpharmtech.com

High-Throughput Screening (HTS): HTS allows for the automated testing of a large number of samples simultaneously. nih.govresearchgate.net A green, high-throughput assay for thiocyanate has been developed using microplates. nih.gov This method relies on the colorimetric reaction between thiocyanate and iron(III) and uses a simple overhead scanner for detection, making it both rapid and accessible. nih.gov Such platforms are invaluable for large-scale studies, such as screening environmental samples or evaluating the efficacy of bioremediation strategies.

Miniaturized Analytical Platforms: Miniaturization aims to create small, portable, and low-cost analytical devices ("lab-on-a-chip"). acs.org These systems offer numerous advantages, including reduced sample and reagent consumption and the potential for on-site analysis. Recent advancements include:

Miniaturized Photometers: Simple and inexpensive photometers using paired light-emitting diodes (LEDs) have been developed for thiocyanate quantification in saliva. nih.gov These portable, battery-operated devices are suitable for analysis outside of fully equipped laboratories. nih.gov

Lab-on-Fiber Sensors: A portable and miniaturized "lab-on-fiber" (LOF) sensor has been reported for thiocyanate detection. researchgate.net This technology integrates a responsive optical resonance cavity onto the tip of an optical fiber, allowing for sensitive and selective detection with a fast response time. researchgate.net

Microfluidic Devices: Microfluidic chips are being developed for the detection of iron-thiocyanate complexes, integrating magnetic preconcentration steps to enhance sensitivity.

These advanced platforms will enable real-time monitoring and rapid profiling of thiocyanates in complex environments, from industrial wastewater streams to biological systems.

Exploration of New Ecological and Environmental Contexts for Thiocyanate-Related Research

While the role of thiocyanates as plant defense compounds is established, their functions in broader ecological and environmental contexts are still being explored. Future research will delve into new areas to understand the complete lifecycle and impact of these molecules.

Ecological Roles: The "mustard oil bomb" is a classic example of chemical defense, where glucosinolate hydrolysis products, including thiocyanates, deter herbivores and pathogens. mdpi.comresearchgate.net However, these compounds also mediate more complex interactions. For instance, marine organisms, such as sponges and nudibranchs, produce a vast array of thiocyanate- and isothiocyanate-containing terpenes, which are believed to serve as chemical defenses against predators. researchgate.net The biosynthesis of these marine compounds appears to involve the incorporation of inorganic thiocyanate, highlighting a distinct evolutionary path from the plant-based glucosinolate system. researchgate.netmdpi.com Future studies will likely uncover more roles for thiocyanates in mediating multi-trophic interactions in both terrestrial and aquatic ecosystems.

Environmental Fate and Impact: Thiocyanates are recognized as environmental contaminants, primarily from industrial activities like mining and coal coking. researchgate.net They are relatively stable in water and can be toxic to aquatic life. researchgate.net Research is increasingly focused on their environmental fate, including their transport in groundwater and their biodegradation by native microbial consortia. nih.govpeerj.com Studies have shown that microorganisms in contaminated aquifers can degrade thiocyanate, using it as a source of nitrogen and sulfur. nih.govpeerj.com Understanding these natural attenuation processes is crucial for developing effective bioremediation strategies. Future environmental research will likely investigate the persistence and transformation of specific organic thiocyanates, like this compound, and their impact on soil and water microbial community structure and function.

Q & A

Q. What are the most reliable synthetic routes for 3-Methyl-2-butenyl thiocyanate, and how do reaction parameters influence yield and selectivity?

  • Methodological Answer : Synthesis can be optimized using nucleophilic substitution under microwave irradiation (MW), which tolerates diverse functional groups and reduces reaction time. For example, alkyl halides react with NH4_4SCN in aqueous media under MW to yield thiocyanates efficiently . Alternatively, ionic liquids like [bmim][SCN] offer eco-friendly, mild conditions for SCN⁻ substitution . Catalytic systems (e.g., Cu(OAc)2_2) enable cross-coupling between boronic acids and KSCN, though steric effects in 3-Methyl-2-butenyl derivatives may require tailored ligand systems .
  • Key Parameters :
MethodCatalyst/SolventYield RangeSelectivity Factors
MW-assistedNH4_4SCN/H2_2O70–85%Functional group tolerance
Ionic liquid[bmim][SCN]65–90%Solvent recyclability
Cu-catalyzedCu(OAc)2_2/4-MePy50–75%Ligand steric effects

Q. How can FT-IR spectroscopy distinguish thiocyanate bonding modes (M-NCS vs. M-SCN) in coordination complexes?

  • Methodological Answer : FT-IR analysis of C-N and C-S stretching frequencies differentiates bonding modes. For example:
  • M-NCS : C-N stretch ~2050–2120 cm⁻¹, C-S stretch ~750–810 cm⁻¹.
  • M-SCN : C-N stretch ~2060–2090 cm⁻¹, C-S stretch ~840–890 cm⁻¹ .
    Quantitative comparison using reference data (e.g., Fe(SCN)₃ vs. Co(NCS)₂) reduces ambiguity. Global data analysis tools (e.g., ReactLab Equilibria) enhance accuracy in complex systems .

Q. What are the stability considerations for thiocyanate derivatives under varying pH and temperature conditions?

  • Methodological Answer : Thiocyanates hydrolyze in strongly acidic/basic conditions, forming H2_2S or cyanide. Stability studies should include:
  • pH Range : Neutral to mildly acidic (pH 4–7) minimizes decomposition.
  • Temperature : Storage at ≤4°C reduces thermal degradation. For 3-Methyl-2-butenyl derivatives, steric hindrance may enhance stability compared to linear analogs .

Advanced Research Questions

Q. How do catalytic systems (e.g., Cu²⁺, Fe³⁺) improve thiocyanate synthesis efficiency, and what mechanistic insights explain their role?

  • Methodological Answer : Transition metals act as Lewis acids, polarizing substrates for nucleophilic attack by SCN⁻. For example:
  • Cu²⁺ Catalysis : In phenyl thiocyanate synthesis, CuSO4_4 increases yield from <10% to ~30% by stabilizing reactive intermediates. Optimal SCN⁻:Cu²⁺ molar ratio is 4:1 .
  • Fe³⁺ in Thiocyanation : FeCl3_3 activates aromatic rings for electrophilic substitution, enabling regioselective SCN addition .
  • Mechanistic Steps :

Substrate activation via metal coordination.

Nucleophilic attack by SCN⁻.

Reductive elimination or ligand exchange.

Q. What challenges arise in determining equilibrium constants for thiocyanate coordination polymers, and how can stopped-flow techniques address kinetic instability?

  • Methodological Answer : Traditional methods fail under high [SCN⁻] due to rapid ligand exchange. Stopped-flow spectroscopy coupled with global data analysis (ReactLab Equilibria) captures initial absorbance spectra before decomposition. For Fe(SCN)ₙ complexes:
  • Key Findings : Dominant species are Fe(SCN)²⁺ and Fe(SCN)₂⁺ at [SCN⁻] >0.025 M. Equilibrium constants (log β₁=1.2, log β₂=2.1) are lower than literature values, emphasizing kinetic corrections .

Q. How can visible-light photocatalysis enable radical-based thiocyanation of unsaturated substrates like 3-Methyl-2-butenyl derivatives?

  • Methodological Answer : Photocatalysts (e.g., Ru(bpy)₃²⁺) generate thiocyanate radicals (SCN•) under visible light, initiating chain propagation. Advantages include:
  • Stereoselectivity : Radical pathways favor anti-Markovnikov addition to alkenes.
  • Mild Conditions : Avoids strong oxidants (e.g., CAN) used in thermal methods .
  • Limitations : Sensitive to oxygen; requires degassing and inert atmospheres.

Data Contradictions and Resolution

Q. Conflicting reports on thiocyanate’s protective vs. toxic effects in biological systems: How can researchers design experiments to clarify its role?

  • Methodological Answer :
  • Dose-Response Studies : NHANES data show an L-shaped relationship between [SCN⁻] and renal protection, with toxicity above 5 mg/L .
  • Mechanistic Probes : Compare MPO (myeloperoxidase) inhibition (protective) vs. cyanide release (toxic) using in vitro assays (e.g., HEK293 cells) .

Analytical and Computational Tools

Q. What computational models predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) assess:
  • Electrophilicity : Partial positive charge on the allylic carbon.
  • Steric Maps : Bulky 3-methyl group hinders backside attack, favoring SN_N1 over SN_N2 mechanisms.
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to enhance carbocation stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.